
8-Methoxy-5,6,7,8-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methoxy-5,6,7,8-tetrahydroquinoline is a heterocyclic compound belonging to the quinoline family It is characterized by a methoxy group attached to the eighth position of the tetrahydroquinoline ring
Synthetic Routes and Reaction Conditions:
Skraup Synthesis: This traditional method involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Doebner-Miller Reaction: This method synthesizes quinoline derivatives by reacting aniline with α,β-unsaturated aldehydes under acidic conditions.
Catalytic Hydrogenation: The quinoline ring can be hydrogenated to form tetrahydroquinoline derivatives using catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Industrial Production Methods: Industrial production often employs catalytic processes due to their efficiency and scalability. The use of heteropolyacids as catalysts in the Skraup synthesis is one such example .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinoline derivatives.
Reduction: The compound can be reduced to form dihydroquinoline or fully hydrogenated to tetrahydroquinoline.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalysts like Pd/C and hydrogen gas are used for hydrogenation reactions.
Substitution: Reagents such as alkyl halides and thiols are used for substitution reactions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline and tetrahydroquinoline.
Substitution: Various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
8-Methoxy-5,6,7,8-tetrahydroquinoline has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 8-Methoxy-5,6,7,8-tetrahydroquinoline involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
5,6,7,8-Tetrahydroquinoline: Lacks the methoxy group, making it less versatile in certain reactions.
8-Hydroxyquinoline: Contains a hydroxyl group instead of a methoxy group, leading to different chemical properties and applications.
2-Methoxy-6-oxo-5,6,7,8-tetrahydroquinoline: Another methoxy-substituted derivative with distinct reactivity.
Eigenschaften
Molekularformel |
C10H13NO |
|---|---|
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
8-methoxy-5,6,7,8-tetrahydroquinoline |
InChI |
InChI=1S/C10H13NO/c1-12-9-6-2-4-8-5-3-7-11-10(8)9/h3,5,7,9H,2,4,6H2,1H3 |
InChI-Schlüssel |
HETIFGHYEZLQEP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CCCC2=C1N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


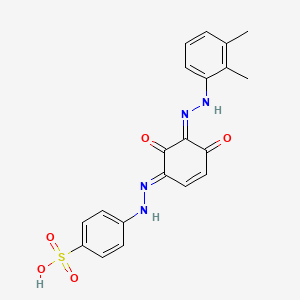
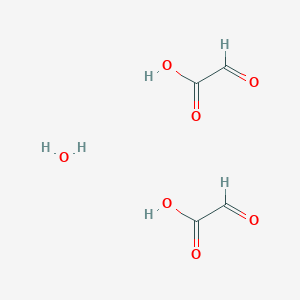
![6-Benzyl-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356169.png)
![5-[5-(Acetylamino)-2-chlorophenyl]-2-furoic acid](/img/structure/B13356174.png)
![N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide](/img/structure/B13356189.png)
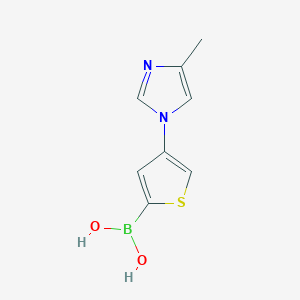
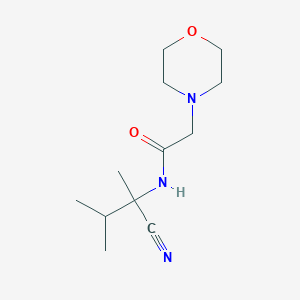
![N-{2-[(3,4-dichlorobenzyl)oxy]benzyl}-2-butanamine](/img/structure/B13356204.png)
![(2R,3S)-3-Amino-5-(2-(benzyloxy)ethyl)-7-fluoro-2-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one](/img/structure/B13356206.png)
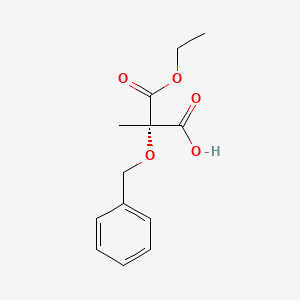


![N-{3-chloro-4-[5-(hydroxymethyl)furan-2-yl]phenyl}-3-methylbenzamide](/img/structure/B13356226.png)
![Tert-butyl 4-[(2,6-dichlorophenyl)acetyl]-1-piperazinecarboxylate](/img/structure/B13356234.png)
